![molecular formula C12H7NO2 B12631437 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde CAS No. 921620-80-6](/img/structure/B12631437.png)
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and isoindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by Rh(III) complexes . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired isoindole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific biological pathways.
Industry: Its unique properties may find applications in materials science, such as the development of novel polymers or electronic materials.
Mécanisme D'action
The mechanism by which 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar fused ring system and exhibit diverse pharmacological properties.
Pyrrolopyrazines: These derivatives contain both pyrrole and pyrazine rings and are known for their biological activities.
Isoindoles: Compounds with the isoindole skeleton are widely studied for their medicinal and material applications.
Uniqueness
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is unique due to its specific structural arrangement and the presence of an aldehyde functional group
Propriétés
Numéro CAS |
921620-80-6 |
|---|---|
Formule moléculaire |
C12H7NO2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
5-oxopyrrolo[2,1-a]isoindole-9-carbaldehyde |
InChI |
InChI=1S/C12H7NO2/c14-7-8-3-1-4-9-11(8)10-5-2-6-13(10)12(9)15/h1-7H |
Clé InChI |
DXJHYNHMYGJTHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=O)N3C2=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
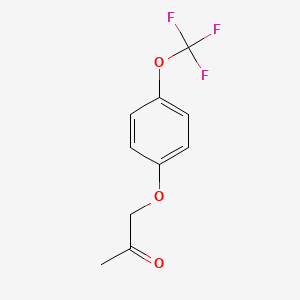
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)
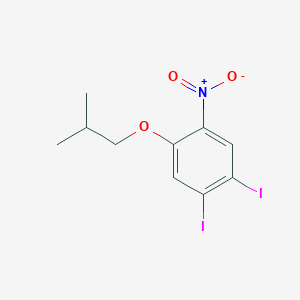
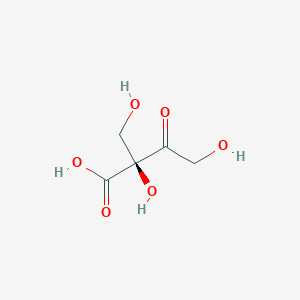
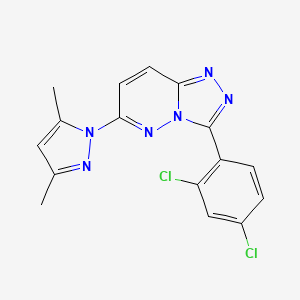
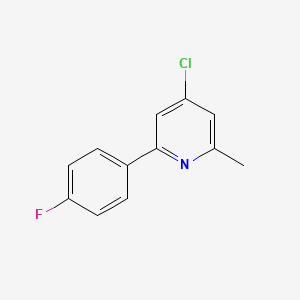
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)

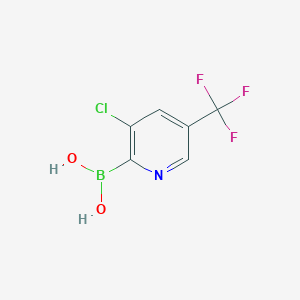
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
